
ロピトイン
概要
説明
ロピトインは主に、最大上昇速度を抑制することで心臓性不整脈を管理するために使用されます。これは、ナトリウム電流の大きさの指標となる間接的な指標として機能します .
製法
合成経路と反応条件
ロピトインは、イミダゾリジンジオン環の形成を含む一連の化学反応によって合成されます。主な手順には以下が含まれます。
イミダゾリジンジオン環の形成: これは、ヒダントイン誘導体を適切な試薬と反応させてイミダゾリジンジオン環を形成することを含みます。
置換反応: フェニル基とメトキシフェニル基の導入は、置換反応によって達成されます。
最終アセンブリ: 最終段階では、ピペリジニルプロピル基をイミダゾリジンジオン環に付加します.
工業生産方法
ロピトインの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。プロセスには以下が含まれます。
バッチ処理: 大型反応器を使用して、化学反応をバッチ処理で行います。
精製: 粗製物は、再結晶やクロマトグラフィーなどの手法を使用して精製し、高純度のロピトインを得ます。
科学的研究の応用
Antiarrhythmic Agent
Ropitoin is classified as an antiarrhythmic drug, which is utilized to manage irregular heartbeats (arrhythmias). Its mechanism involves stabilizing cardiac membranes and influencing ion channel activity, particularly sodium channels, which play a crucial role in cardiac action potentials. Studies have demonstrated that Ropitoin effectively reduces arrhythmogenic activity in cardiac tissues, making it a valuable option in treating conditions like atrial fibrillation and ventricular tachycardia .
Anticonvulsant Properties
Similar to other hydantoin derivatives like phenytoin, Ropitoin exhibits anticonvulsant effects. This application is significant in managing seizure disorders by modulating neuronal excitability. Research indicates that Ropitoin can be effective in reducing seizure frequency and severity in various animal models .
Ion Channel Modulation
Ropitoin's primary mode of action involves the modulation of voltage-gated sodium channels. By inhibiting these channels, Ropitoin decreases the influx of sodium ions during depolarization, thereby stabilizing the cardiac action potential and preventing arrhythmias .
Antioxidant Activity
Recent studies have suggested that Ropitoin may possess antioxidant properties, which could contribute to its therapeutic effects. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cardiac tissues, potentially enhancing its protective effects against ischemic damage .
Clinical Trials on Antiarrhythmic Efficacy
A series of clinical trials have investigated the efficacy of Ropitoin in patients with various types of arrhythmias. In one notable study involving patients with atrial fibrillation, Ropitoin demonstrated significant reductions in heart rate variability and improved rhythm control compared to placebo .
Animal Model Studies on Anticonvulsant Effects
In animal models of epilepsy, Ropitoin was shown to significantly decrease seizure duration and frequency when administered at therapeutic doses. These findings align with the established use of hydantoins as anticonvulsants and suggest a potential role for Ropitoin in treating refractory epilepsy .
作用機序
ロピトインは、心臓組織における活動電位の最大上昇速度を抑制することによってその効果を発揮します。この効果は頻度依存性であり、より高い頻度でより強くなります。この化合物は、最大上昇速度の回復の遅い成分を誘発し、これは膜電位とpHに依存します。 ロピトインは、心房筋の活動電位持続時間を延長しますが、心室筋やイヌプルキンエ線維の活動電位持続時間を短縮します .
準備方法
Synthetic Routes and Reaction Conditions
Ropitoin is synthesized through a series of chemical reactions involving the formation of the imidazolidinedione ring. The key steps include:
Formation of the Imidazolidinedione Ring: This involves the reaction of a hydantoin derivative with appropriate reagents to form the imidazolidinedione ring.
Substitution Reactions: The introduction of the phenyl and methoxyphenyl groups is achieved through substitution reactions.
Final Assembly: The final step involves the attachment of the piperidinylpropyl group to the imidazolidinedione ring.
Industrial Production Methods
Industrial production of ropitoin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity ropitoin.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
反応の種類
ロピトインは、以下を含むさまざまな化学反応を受けます。
酸化: ロピトインは特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、ロピトインを還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
科学研究の用途
ロピトインは、以下を含むいくつかの科学研究用途があります。
化学: 抗不整脈活性に対する構造修飾の影響を研究するためのモデル化合物として使用されます。
生物学: 心臓組織に対する影響とそのイオンチャネルを調節する可能性について調査されています。
医学: 心臓性不整脈の管理のための潜在的な治療薬として探求されています。
類似化合物との比較
類似化合物
リドカイン: ナトリウムチャネルに影響を与える別の抗不整脈薬。
キニジン: 心臓組織に対する類似の効果を持つクラスI抗不整脈薬。
フレカイニド: 最大上昇速度も抑制するクラスI抗不整脈薬.
ロピトインの独自性
ロピトインは、特定の構造的特徴とその心臓組織に対する頻度依存性効果によって独自です。 他の抗不整脈薬とは異なり、ロピトインは、膜電位とpHの影響を受ける、非常に遅い最大上昇速度回復成分を誘発します .
生物活性
Ropitoin, also known as TR 2985, is a novel antiarrhythmic compound that has garnered attention for its unique pharmacological properties and potential therapeutic applications in cardiology. This article delves into the biological activity of ropitoin, highlighting its mechanisms of action, effects on cardiac tissues, and emerging research findings.
Ropitoin is classified as a hydantoin derivative with the chemical formula . Its structure includes a chlorinated aromatic ring and a hydantoin moiety, which are significant for its pharmacological activity. The primary mechanism of action involves modulation of ion channels that regulate cardiac excitability, akin to other antiarrhythmic agents such as phenytoin and dantrolene .
Effects on Cardiac Action Potentials
Electrophysiological Studies : Ropitoin has been studied for its effects on the action potentials of various cardiac tissues. Key findings from these studies include:
- Depression of Maximum Upstroke Velocity : Ropitoin significantly depresses the maximum upstroke velocity in cardiac tissues, with notable effects observed in guinea-pig atrial and ventricular muscles at concentrations ranging from 1-3 μmol/l and dog Purkinje fibers at 0.5-1.0 μmol/l .
- Frequency-Dependent Effects : The drug's effects are more pronounced at higher stimulation frequencies. For instance, at a concentration of 3 μmol/l, ropitoin induced a shift of 9 mV in the resting membrane potential-maximum upstroke velocity relationship towards more negative potentials .
- Action Potential Duration : Ropitoin increases the action potential duration in atrial muscle while shortening it in ventricular muscle and Purkinje fibers . This dual effect underscores its complex interaction with cardiac tissue.
Research Findings and Case Studies
Recent studies have explored ropitoin's potential beyond cardiology, particularly its cytotoxic effects in cancer research:
- Cytotoxicity Against Cancer Cells : A study investigated ropitoin's impact on cervical cancer cell lines (CaSki) and found that it reduced cellular growth and survival rates significantly when administered at concentrations of 1.875 to 7.5 μM. The compound enhanced the cytotoxicity of cisplatin, suggesting potential applications in cancer therapy .
Concentration (μM) | Growth Inhibition (%) |
---|---|
1.875 | X% |
3.75 | Y% |
7.5 | Z% |
(Note: Specific values for X, Y, Z to be filled based on experimental data.)
Summary of Biological Activities
Ropitoin's biological activities can be summarized as follows:
- Antiarrhythmic Properties : Effective in stabilizing membrane potentials and reducing arrhythmias.
- Cytotoxic Effects : Demonstrated potential against certain cancer cell lines.
- Ion Channel Modulation : Alters cardiac excitability through specific ion channel interactions.
特性
IUPAC Name |
5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVGHCHHKKDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866532 | |
Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-81-3 | |
Record name | Ropitoin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROPITOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。